silane CAS No. 61463-99-8](/img/structure/B14583153.png)
[(4-Bromophenoxy)methyl](triethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenoxy)methylsilane is an organosilicon compound with the molecular formula C11H17BrO3Si. This compound is characterized by the presence of a bromophenoxy group attached to a silicon atom through a methylene bridge, with three ethoxy groups also bonded to the silicon. It is used in various chemical applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenoxy)methylsilane typically involves the reaction of 4-bromophenol with chloromethyltriethoxysilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows: \ \text{4-Bromophenol} + \text{Chloromethyltriethoxysilane} \rightarrow \text{[(4-Bromophenoxy)methylsilane} + \text{HCl} ]
Industrial Production Methods
Industrial production of (4-Bromophenoxy)methylsilane follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation enhances efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenoxy)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Coupling Reactions: The compound can participate in coupling reactions to form larger organosilicon compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.
Catalysts: Acid or base catalysts are used to facilitate hydrolysis and condensation reactions.
Solvents: Anhydrous solvents such as toluene or dichloromethane are used to prevent premature hydrolysis.
Major Products Formed
Substituted Silanes: Products formed by substitution of the bromine atom.
Siloxanes: Products formed by hydrolysis and condensation of the ethoxy groups.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenoxy)methylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of (4-Bromophenoxy)methylsilane involves the formation of covalent bonds with target molecules. The bromophenoxy group can interact with nucleophilic sites on biomolecules or other substrates, while the ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These interactions result in the modification or stabilization of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: A simpler silane compound with three ethoxy groups attached to silicon.
Triethoxymethylsilane: Similar to triethoxysilane but with a methyl group attached to silicon.
Triethoxy(octyl)silane: Contains an octyl group attached to silicon, providing different hydrophobic properties.
Uniqueness
(4-Bromophenoxy)methylsilane is unique due to the presence of the bromophenoxy group, which imparts specific reactivity and functionality not found in simpler silane compounds. This makes it particularly useful in applications requiring selective modification or stabilization of target molecules.
Eigenschaften
CAS-Nummer |
61463-99-8 |
|---|---|
Molekularformel |
C13H21BrO4Si |
Molekulargewicht |
349.29 g/mol |
IUPAC-Name |
(4-bromophenoxy)methyl-triethoxysilane |
InChI |
InChI=1S/C13H21BrO4Si/c1-4-16-19(17-5-2,18-6-3)11-15-13-9-7-12(14)8-10-13/h7-10H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
MLUDRFCPBGZTTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](COC1=CC=C(C=C1)Br)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


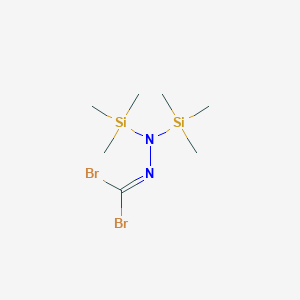
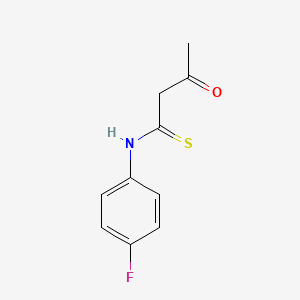



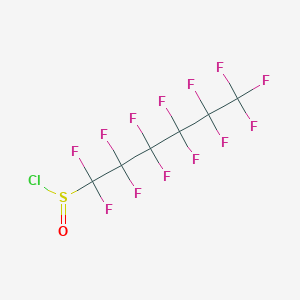
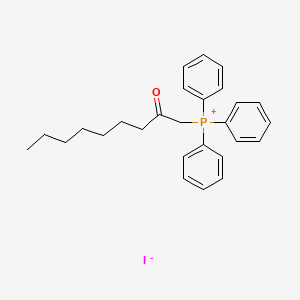
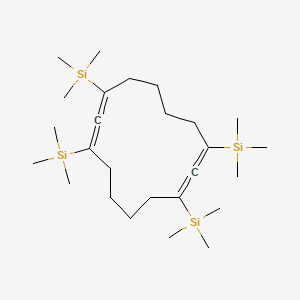
![({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile](/img/structure/B14583126.png)
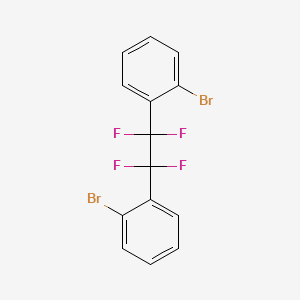

![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)

![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-](/img/structure/B14583154.png)
